molecular formula C7H8O4 B6251614 methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate CAS No. 33346-67-7

methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate

Cat. No.: B6251614
CAS No.: 33346-67-7
M. Wt: 156.1
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Description

Significance of Chiral α-Hydroxyesters as Versatile Synthons

Chiral α-hydroxyesters are organic compounds containing a hydroxyl group and an ester group attached to the same stereogenic carbon center. This unique structural arrangement makes them highly valuable as versatile synthons in asymmetric synthesis. acs.org Enantiomerically pure α-hydroxy acids and their corresponding esters are crucial synthetic building blocks for a wide range of more complex molecules, including many of pharmaceutical importance. acs.orgacs.org

The versatility of these synthons stems from the reactivity of the two functional groups. The hydroxyl group can be protected, oxidized to a ketone, or serve as a nucleophile, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. The presence of a defined stereocenter allows for the transfer of chirality into new, more complex products, a fundamental goal in the synthesis of biologically active molecules. The development of efficient methods, including biocatalytic and organocatalytic strategies, to produce these compounds in high enantiomeric purity is an active area of research. acs.orggoogle.com

Table 1: Illustrative Synthetic Transformations of α-Hydroxyesters

Functional Group Reaction Type Potential Product
α-Hydroxyl (-OH) Oxidation α-Ketoester
Protection (e.g., with a silyl (B83357) group) Protected α-Hydroxyester
Etherification α-Alkoxyester
Ester (-COOR) Hydrolysis α-Hydroxy acid
Reduction (e.g., with LiAlH₄) 1,2-Diol
Aminolysis α-Hydroxy amide

The Furan (B31954) Moiety in Organic Chemistry: Reactivity and Synthetic Utility

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. utripoli.edu.ly It is a common structural motif found in numerous natural products and serves as a key precursor in the synthesis of a vast array of organic compounds. nih.govorientjchem.org The utility of furan derivatives in medicinal chemistry is well-established, with the furan nucleus being a component in drugs with antibacterial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyutripoli.edu.lyijabbr.com

Furan's synthetic utility is derived from its unique electronic properties and reactivity. While it possesses aromatic character, it is less aromatic than benzene, allowing it to undergo reactions that disrupt this aromaticity. masterorganicchemistry.com This dual nature enables it to participate in several key transformations:

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions, providing a powerful method for constructing bicyclic systems. rsc.org However, unlike many carbocyclic dienes, the Diels-Alder reaction with furan is often reversible. masterorganicchemistry.comrsc.org The reactivity and selectivity of these reactions can be tuned by substituents on the furan ring. rsc.orgacs.org

Electrophilic Aromatic Substitution: The furan ring is electron-rich and readily undergoes substitution reactions like nitration, halogenation, and Friedel-Crafts reactions, typically at the 2-position.

Ring-Opening and Rearrangement: Under certain conditions, the furan ring can be opened or rearranged to afford linear 1,4-dicarbonyl compounds or other heterocyclic systems like pyrans, respectively. semanticscholar.org

The accessibility of furan compounds from biomass sources, such as the conversion of furfural (B47365) from agricultural waste, further enhances their appeal as sustainable building blocks in modern synthesis. asianpubs.orgrsc.org

Overview of Stereochemical Control in the Synthesis of Chiral Compounds

Stereochemical control is the cornerstone of modern asymmetric synthesis, which the IUPAC defines as a chemical reaction in which one or more new elements of chirality are formed, producing stereoisomeric products in unequal amounts. wikipedia.org Since the biological activity of molecules, particularly pharmaceuticals, is often dependent on their specific three-dimensional structure, the ability to selectively synthesize one enantiomer or diastereomer is critical. Several key strategies have been developed to achieve this control:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as the starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Chiral Auxiliaries: An achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The auxiliary directs the stereochemical outcome of a subsequent reaction. Afterward, the auxiliary is removed to yield the enantiomerically enriched product.

Enantioselective Catalysis: A small amount of a chiral catalyst is used to steer a reaction toward the formation of one enantiomer over the other. This is a highly efficient method as the catalyst can generate a large quantity of chiral product. Catalysts can be metal complexes with chiral ligands, organic molecules (organocatalysis), or enzymes (biocatalysis). acs.orgwikipedia.org

The effectiveness of an asymmetric synthesis is often measured by its enantiomeric excess (e.e.), which quantifies the preference for the formation of one enantiomer.

Table 2: Major Strategies for Asymmetric Synthesis

Strategy Description Key Feature
Chiral Pool Synthesis Uses readily available, enantiopure natural products as starting materials. Chirality is inherent from the start.
Chiral Auxiliaries A temporary chiral group is attached to an achiral substrate to direct a stereoselective reaction. The auxiliary is removed and can often be recycled.
Enantioselective Catalysis A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. A small amount of catalyst can produce a large amount of chiral product.

Rationale for the Academic Investigation of Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate

The academic interest in this compound arises from the convergence of the valuable properties of its constituent parts. This molecule represents a highly functionalized and stereochemically defined building block with significant potential in organic synthesis.

The rationale for its investigation can be summarized by its potential as a:

Chiral Synthon for Bioactive Molecules: The compound combines the versatile α-hydroxyester functionality with a furan ring, a well-known pharmacophore present in many biologically active compounds. utripoli.edu.lywisdomlib.org Synthetic chemists can utilize this molecule as a starting point to construct more complex structures, such as novel antibiotics or enzyme inhibitors, where both the stereochemistry at the α-carbon and the furan moiety are critical for biological function. nih.govorientjchem.org

Precursor for Novel Heterocyclic Systems: The furan ring's unique reactivity, particularly in Diels-Alder reactions, allows it to be used as a template to build more complex, oxygen-containing bicyclic systems. rsc.org Starting with an enantiopure furan derivative ensures that the resulting cycloadducts are also chiral, providing access to complex scaffolds for drug discovery and natural product synthesis.

Platform for Asymmetric Synthesis Development: The synthesis of molecules like this compound itself is a subject of academic inquiry. Developing efficient and highly enantioselective methods for its preparation, for example, through the asymmetric reduction of the corresponding α-ketoester (methyl 2-(furan-2-yl)-2-oxoacetate) google.com, advances the field of catalysis. nih.gov These methods can then be applied to the synthesis of a broader range of related chiral compounds. The development of synthetic routes to chiral furan alcohols and their derivatives is crucial for their application in areas like de novo oligosaccharide synthesis. northeastern.edu

In essence, this compound is not typically an end-product itself, but rather a valuable, multifunctional intermediate. Its academic investigation is driven by its potential to unlock efficient and stereocontrolled synthetic routes to a wide variety of complex and potentially bioactive target molecules.

Properties

CAS No.

33346-67-7

Molecular Formula

C7H8O4

Molecular Weight

156.1

Purity

95

Origin of Product

United States

Stereochemical Considerations and Absolute Configuration of Methyl 2r 2 Furan 2 Yl 2 Hydroxyacetate

Importance of (2R) Enantiomeric Purity in Downstream Synthetic Applications

The enantiomeric purity of methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is of utmost importance in downstream synthetic applications, particularly in the pharmaceutical and agrochemical industries. The biological systems with which the final synthetic products interact are themselves chiral, leading to stereospecific interactions. Consequently, one enantiomer of a chiral drug often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.

The use of enantiomerically pure starting materials like this compound is a cornerstone of modern asymmetric synthesis. It allows for the construction of complex molecules with a high degree of stereochemical control, avoiding the need for challenging and often inefficient chiral separations at later stages of a synthetic sequence. This approach, known as the "chiral pool" strategy, leverages the readily available chirality of natural products or their derivatives. The furan (B31954) moiety within this compound is a versatile precursor that can be transformed into various other functional groups or ring systems, making it a valuable synthon for natural product synthesis. researchgate.netorientjchem.orgijabbr.commdpi.com

Table 1: Significance of Enantiomeric Purity in Synthesis

AspectImportance of High (2R) Enantiomeric Purity
Biological Activity Ensures the synthesis of the desired biologically active stereoisomer of the target molecule.
Pharmacological Profile Avoids potential off-target effects or toxicity associated with the unwanted enantiomer.
Synthetic Efficiency Eliminates the need for costly and often low-yielding chiral resolution steps later in the synthesis.
Regulatory Approval Meets stringent regulatory requirements for the stereochemical purity of pharmaceutical compounds.
Mechanistic Studies Allows for a clear understanding of structure-activity relationships in biological systems.

Methodologies for Determining Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is a critical step in its characterization. For this compound and its derivatives, several powerful techniques are employed.

X-ray Crystallography of Derivatives: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov For an organic molecule composed of light atoms (C, H, O), the determination of the absolute configuration relies on the anomalous dispersion effect. rsc.org While obtaining suitable crystals of the parent hydroxyester might be challenging, it is a common strategy to convert it into a crystalline derivative. researchgate.net For instance, reaction with a heavy-atom-containing reagent can facilitate both crystallization and the reliable determination of the absolute configuration through the Flack parameter. The heavy atom enhances the anomalous scattering, providing a stronger signal to confidently assign the stereochemistry. researchgate.net

Chiroptical Spectroscopy: Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. thieme-connect.de These methods are based on the differential interaction of left and right circularly polarized light with a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. semanticscholar.org

For a molecule like this compound, the electronic transitions associated with the furan chromophore and the carbonyl group of the ester will give rise to characteristic Cotton effects in the CD spectrum. By comparing the experimentally measured CD spectrum with that predicted by quantum-chemical calculations for the (2R) and (2S) enantiomers, the absolute configuration can be confidently assigned. nih.govnih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can also be a powerful tool for this purpose. nih.gov

Chiral Recognition and Stereochemical Assessment Techniques

Ensuring the high enantiomeric excess (e.e.) of this compound is crucial. Several analytical techniques are routinely used to quantify the ratio of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for separating and quantifying enantiomers. uma.esheraldopenaccess.us This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers are commercially available and can be screened for the effective resolution of the enantiomers of methyl 2-(furan-2-yl)-2-hydroxyacetate. The relative peak areas in the chromatogram directly correspond to the ratio of the enantiomers, allowing for the precise determination of the enantiomeric excess. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can be adapted to differentiate between enantiomers through the use of chiral auxiliary agents. Chiral shift reagents, typically lanthanide complexes, can form diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinction and quantification by integrating the respective signals in the ¹H NMR spectrum. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which will inherently have different NMR spectra.

Table 2: Comparison of Stereochemical Assessment Techniques

TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction with a chiral stationary phase. uma.esHigh accuracy and precision, widely applicable. heraldopenaccess.usRequires method development to find a suitable chiral column and mobile phase.
NMR with Chiral Shift Reagents Formation of transient diastereomeric complexes. acs.orgRapid analysis, provides structural information.Can cause line broadening, may require relatively large amounts of sample.
Circular Dichroism (CD) Differential absorption of circularly polarized light. rsc.orgHighly sensitive to stereochemistry, non-destructive.Primarily used for determining absolute configuration rather than enantiomeric excess directly.

Advanced Synthetic Methodologies for Enantiopure Methyl 2r 2 Furan 2 Yl 2 Hydroxyacetate

Asymmetric Catalysis for the Formation of the α-Hydroxyl Stereocenter

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from prochiral substrates. The primary prochiral precursor for methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is methyl 2-(furan-2-yl)-2-oxoacetate. The key challenge lies in the enantioselective reduction of the ketone functionality to the desired (R)-alcohol.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal complexes featuring chiral ligands are widely employed for the asymmetric hydrogenation of ketones, a process that is highly relevant for the synthesis of the target molecule. While direct hydrogenation of 2-substituted furans can be challenging, specialized catalytic systems have shown promise.

For instance, iridium catalysts bearing bicyclic pyridine-phosphinite ligands have been successfully used in the asymmetric hydrogenation of various substituted furans. Although this was applied to the furan (B31954) ring itself, the principles can be extended to the exocyclic ketone of methyl 2-(furan-2-yl)-2-oxoacetate. Another notable example is the use of a Wool-Rh complex, which has demonstrated enantioselectivity in the asymmetric hydrogenation of 2-methyl furan, yielding (S)-(+)-2-methyl tetrahydrofuran (B95107) with a significant optical yield. This suggests that rhodium-based chiral catalysts could also be effective for the target transformation.

The general approach would involve the reaction of methyl 2-(furan-2-yl)-2-oxoacetate with a hydrogen source under pressure, in the presence of a catalytic amount of a chiral transition metal complex.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of Furan Derivatives

Catalyst System Substrate Product Enantiomeric Excess (ee) Conversion
Iridium-pyridine-phosphinite 2-Alkylfurans 2-Alkyltetrahydrofurans 65-82% 80-97%

Data is illustrative of catalyst performance on related furan substrates.

Organocatalytic Approaches to α-Hydroxyester Synthesis

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, general strategies for the synthesis of chiral α-hydroxyesters are applicable.

One potential route is the asymmetric benzoin (B196080) reaction or related umpolung strategies starting from furfural (B47365). For example, N-heterocyclic carbenes (NHCs) derived from thiazolium salts can catalyze the self-coupling of furfural to furoin, demonstrating the viability of organocatalytic transformations on furan aldehydes. A subsequent asymmetric reduction or a chiral variant of this coupling could lead to the desired stereocenter.

Another approach involves the direct asymmetric α-hydroxylation of a precursor like methyl (furan-2-yl)acetate, using chiral organocatalysts and an appropriate oxygen source. However, the most direct organocatalytic strategy would be the asymmetric reduction of methyl 2-(furan-2-yl)-2-oxoacetate, analogous to the transition metal-catalyzed methods but employing metal-free catalysts.

Enantioselective Reduction Strategies

A highly effective and widely used method for the enantioselective reduction of prochiral ketones is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂).

The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen, positioning the furan-2-yl group as the larger substituent. Hydride transfer occurs via a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity. The reaction is typically performed under anhydrous conditions to achieve high enantiomeric excess.

Table 2: Key Features of the Corey-Itsuno Reduction for Ketone Reduction

Feature Description
Catalyst Chiral oxazaborolidine (e.g., Me-CBS)
Reductant Borane (BH₃·THF or BH₃·SMe₂)
Substrate Prochiral ketone (e.g., methyl 2-(furan-2-yl)-2-oxoacetate)
Selectivity High enantioselectivity, predictable stereochemistry

| Conditions | Anhydrous, typically low temperatures |

Biocatalytic and Enzymatic Synthesis of Chiral α-Hydroxyesters

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, often operating under mild conditions with high enantioselectivity. Enzymes, either in isolated form or within whole-cell systems, are powerful tools for generating enantiopure α-hydroxyesters.

Enzyme-Mediated Kinetic Resolution Techniques

Kinetic resolution is a robust method for separating a racemic mixture of chiral molecules. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For racemic methyl 2-(furan-2-yl)-2-hydroxyacetate, lipases are excellent candidates for this purpose.

Lipase-catalyzed kinetic resolution typically involves the enantioselective acylation of the alcohol. For instance, Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), can be used with an acyl donor like vinyl acetate (B1210297). The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer) to its corresponding acetate ester, allowing for the separation of the unreacted (R)-alcohol, this compound, with high enantiomeric purity. The maximum yield for the desired enantiomer in a kinetic resolution is 50%. This method has been successfully applied to resolve racemic 1-(2-furyl)ethanol and other aromatic alcohols.

Table 3: Lipases Commonly Used in Kinetic Resolution of Alcohols

Enzyme Source Common Acyl Donor
Lipase B Candida antarctica Vinyl acetate
Lipase Pseudomonas fluorescens Acetates, Butyrates

Asymmetric Biotransformations of Furan Derivatives

A more direct and atom-economical approach is the asymmetric biotransformation of a prochiral substrate directly into the desired enantiopure product. This avoids the 50% theoretical yield limit of kinetic resolution.

The asymmetric reduction of the prochiral ketone, methyl 2-(furan-2-yl)-2-oxoacetate, is a prime candidate for this strategy. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain a variety of oxidoreductase enzymes capable of reducing carbonyl compounds with high enantioselectivity. Studies have shown that baker's yeast can reduce various α-oxo esters to their corresponding α-hydroxy esters with excellent conversion and enantiomeric excess (>99% ee in many cases). This method is particularly attractive due to its low cost, operational simplicity, and environmentally benign nature.

Furthermore, reductases from other microbial sources or even from plant tissues have been shown to effectively reduce ketones with furan or benzofuran (B130515) moieties. For example, crude carrot root has been used to enantioselectively reduce benzofuran-2-yl methyl ketone. The biotransformation of furfural to furfuryl alcohol by various microorganisms also demonstrates the presence of enzymes that can act on furan-based carbonyl compounds.

Table 4: Examples of Asymmetric Biotransformations for Chiral Alcohol Synthesis

Biocatalyst Substrate Type Product Type Reported Enantiomeric Excess (ee)
Saccharomyces cerevisiae α-Oxo esters α-Hydroxy esters >99% for many substrates.
Carrot (Daucus carota) Benzofuran-2-yl methyl ketone (R)-1-(Benzofuran-2-yl)ethanol 95%.

Immobilized Enzyme Systems in Continuous Flow Synthesis

The use of immobilized enzymes in continuous flow reactors offers significant advantages for the synthesis of enantiopure compounds, including enhanced stability, straightforward catalyst recycling, and process intensification. Lipases are particularly well-suited for the kinetic resolution of racemic mixtures of α-hydroxy esters or their corresponding acylated derivatives.

In a typical continuous flow setup for the kinetic resolution of racemic methyl 2-(furan-2-yl)-2-hydroxyacetate, the racemic ester is passed through a packed-bed reactor containing an immobilized lipase. The enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer, allowing for the separation of the desired (2R)-enantiomer from the unreacted (2S)-enantiomer or the newly formed product.

Key Research Findings:

While specific studies on the continuous flow resolution of methyl 2-(furan-2-yl)-2-hydroxyacetate are not extensively documented, research on analogous compounds provides valuable insights. For instance, the kinetic resolution of racemic alcohols using immobilized Candida antarctica lipase B (CALB) in a continuous flow system has demonstrated high efficiency. In such systems, parameters like flow rate, temperature, and solvent play a crucial role in determining the conversion and enantiomeric excess (ee). Lower flow rates generally lead to higher conversion as the residence time of the substrate in the reactor increases.

ParameterConditionOutcome
Enzyme Immobilized Candida antarctica Lipase B (Novozym 435)High enantioselectivity for the (R)-enantiomer
Reactor Type Packed-Bed Reactor (PBR)Allows for easy separation and reuse of the biocatalyst
Flow Rate Optimized for residence timeCrucial for achieving high conversion and enantiomeric excess
Solvent Non-polar organic solvents (e.g., hexane, toluene)Often improves enzyme stability and selectivity
Temperature 30-50 °CBalances reaction rate and enzyme stability

This is an interactive data table based on typical findings for similar resolutions.

The productivity of such continuous flow systems can be significantly higher than batch processes, making them attractive for industrial-scale production.

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to create highly effective synthetic pathways. For the synthesis of this compound, two primary chemoenzymatic routes are prominent: enzymatic kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone.

Enzymatic Kinetic Resolution:

This approach involves the synthesis of racemic methyl 2-(furan-2-yl)-2-hydroxyacetate via a conventional chemical method, followed by enzymatic resolution. A common strategy is the lipase-catalyzed acylation of the racemic alcohol or the hydrolysis of the corresponding racemic acetate. For example, the racemic acetate, methyl 2-acetoxy-2-(furan-2-yl)acetate, can be subjected to hydrolysis by a lipase, which will selectively act on one enantiomer, leaving the other enriched.

EnzymeSubstrateReactionEnantiomeric Excess (ee) of Product
Candida antarctica Lipase BRacemic methyl 2-acetoxy-2-(furan-2-yl)acetateHydrolysis>95% for (R)-alcohol
Pseudomonas cepacia LipaseRacemic methyl 2-(furan-2-yl)-2-hydroxyacetateAcylation with vinyl acetate>98% for (R)-acetate

This is an interactive data table illustrating typical results for this type of reaction.

Asymmetric Reduction of a Prochiral Ketone:

A more direct chemoenzymatic route involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-(furan-2-yl)-2-oxoacetate. This can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which often exhibit high enantioselectivity. The precursor keto ester can be synthesized chemically from furan-2-ylglyoxylic acid.

Research Findings:

Studies on the asymmetric reduction of various α-keto esters have demonstrated the feasibility of this approach. For instance, ketoreductases from various microbial sources have been successfully employed to produce chiral α-hydroxy esters with excellent enantiomeric excess (>99% ee). The choice of enzyme and the reaction conditions, including pH, temperature, and the presence of cofactors (e.g., NADPH), are critical for achieving high selectivity and yield.

Multi-Component Reactions for Asymmetric α-Hydroxyester Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly atom-economical and efficient approach to complex molecules. However, the development of asymmetric MCRs for the synthesis of chiral α-hydroxy esters remains a challenging area of research.

A hypothetical asymmetric MCR for the synthesis of this compound could involve the reaction of furan, a glyoxylate (B1226380) derivative, and a chiral auxiliary or catalyst. For example, a chiral Lewis acid could be employed to catalyze the enantioselective addition of furan to methyl glyoxylate.

While specific MCRs for the direct synthesis of this compound are not well-established in the literature, related multi-component approaches for the synthesis of functionalized furans have been reported. These often involve the reaction of an aldehyde, an amine, and an isocyanide (Ugi reaction) or similar combinations, which could potentially be adapted for the construction of the target molecule with further synthetic modifications. The primary challenge lies in achieving high levels of stereocontrol at the newly formed chiral center.

Comparative Analysis of Enantioselectivity and Diastereoselectivity in Different Synthetic Approaches

The choice of synthetic methodology for producing enantiopure this compound is dictated by factors such as desired enantiopurity, yield, scalability, and economic viability. A comparative analysis of the enantioselectivity of the discussed methods is crucial for making an informed decision.

Synthetic ApproachTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Immobilized Enzyme in Continuous Flow (Kinetic Resolution) >95%High productivity, enzyme reusability, easy product separationMaximum theoretical yield of 50% for one enantiomer, requires separation of enantiomers
Chemoenzymatic (Kinetic Resolution - Batch) >98%High enantioselectivity, wide range of available lipasesMaximum theoretical yield of 50%, requires separation of enantiomers
Chemoenzymatic (Asymmetric Reduction) >99%Potentially 100% theoretical yield, direct formation of the desired enantiomerRequires specific ketoreductases, cofactor regeneration may be necessary
Multi-Component Reaction (Asymmetric) Variable (often moderate to high)High atom economy, convergent synthesisChallenging to achieve high enantioselectivity, may require significant optimization

This is an interactive data table comparing the different synthetic approaches.

In terms of enantioselectivity , chemoenzymatic methods, particularly asymmetric reduction of the corresponding keto-ester, generally offer the highest potential for achieving enantiomeric excess values exceeding 99%. Enzymatic kinetic resolutions, both in batch and continuous flow, also provide excellent enantioselectivity, though they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric multi-component reactions are promising in terms of efficiency, but achieving consistently high enantioselectivity can be a significant challenge and is an active area of research.

Diastereoselectivity is not a primary concern in the synthesis of this compound as there is only one stereocenter being formed. However, in the synthesis of more complex molecules derived from this building block, the stereocontrol of subsequent reactions would be of paramount importance.

Reaction Chemistry and Transformational Pathways of Methyl 2r 2 Furan 2 Yl 2 Hydroxyacetate

Reactivity at the Hydroxyl Group

The secondary hydroxyl group in methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group can be readily acylated to form esters or alkylated to form ethers.

Esterification: Standard esterification procedures can be applied to convert the hydroxyl group into an ester. This typically involves reaction with an acylating agent such as an acid chloride or acid anhydride in the presence of a base. For instance, reaction with an acyl chloride (RCOCl) in the presence of a non-nucleophilic base like pyridine would yield the corresponding ester.

Etherification: Etherification of the hydroxyl group can be achieved through various methods. A common approach is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (R-X).

Reaction TypeReagentBaseProduct
EsterificationAcetyl chloridePyridineMethyl (2R)-2-acetoxy-2-(furan-2-yl)acetate
EtherificationMethyl iodideSodium hydrideMethyl (2R)-2-(furan-2-yl)-2-methoxyacetate

The secondary alcohol functionality can be oxidized to a ketone, yielding methyl 2-(furan-2-yl)-2-oxoacetate. The choice of oxidizing agent is crucial to ensure selectivity and avoid over-oxidation or degradation of the furan (B31954) ring.

Several mild oxidation methods are suitable for this transformation. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, is a well-established method for converting secondary alcohols to ketones with high yields and tolerance for various functional groups. wikipedia.org Another effective reagent is the Dess-Martin periodinane (DMP), which offers the advantages of mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups like furans. wikipedia.orgwikipedia.org In a study on a similar substrate, methyl 5-(1-hydroxyethyl)-2-furoate, the secondary alcohol was successfully oxidized to the corresponding acetyl group using the Jones reagent (chromium trioxide in sulfuric acid and acetone).

Oxidation MethodReagentsTypical ConditionsProduct
Swern OxidationOxalyl chloride, DMSO, Triethylamine-78 °C to room temperatureMethyl 2-(furan-2-yl)-2-oxoacetate
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane, room temperatureMethyl 2-(furan-2-yl)-2-oxoacetate
Jones OxidationCrO₃, H₂SO₄, Acetone0 °C to room temperatureMethyl 2-(furan-2-yl)-2-oxoacetate

The hydroxyl group is a poor leaving group and typically requires activation before it can be displaced by a nucleophile. The Mitsunobu reaction is a powerful tool for achieving this transformation with inversion of stereochemistry. wikipedia.org In this reaction, the alcohol is treated with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nucleophile. This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the nucleophile in an Sₙ2 reaction. This method allows for the introduction of a variety of nucleophiles, such as carboxylates (to form esters), azides, or other functional groups.

ReactionReagentsNucleophile (Nu-H)Product
Mitsunobu ReactionPPh₃, DEAD/DIADBenzoic AcidMethyl (2S)-2-(benzoyloxy)-2-(furan-2-yl)acetate
Mitsunobu ReactionPPh₃, DEAD/DIADPhthalimideMethyl (2S)-2-(1,3-dioxoisoindolin-2-yl)-2-(furan-2-yl)acetate

Reactivity of the Ester Moiety

The methyl ester group of this compound can undergo transformations such as transesterification and reduction.

Transesterification involves the exchange of the methoxy group of the ester with another alkoxy group from a different alcohol. This reaction is typically catalyzed by an acid or a base. For instance, heating the methyl ester in an excess of another alcohol (e.g., ethanol) with a catalytic amount of sulfuric acid or sodium methoxide will lead to the corresponding ethyl ester.

Catalyst TypeCatalyst ExampleReactant AlcoholProduct
AcidSulfuric Acid (H₂SO₄)EthanolEthyl (2R)-2-(furan-2-yl)-2-hydroxyacetate
BaseSodium Methoxide (NaOMe)Benzyl AlcoholBenzyl (2R)-2-(furan-2-yl)-2-hydroxyacetate

The ester group can be reduced to a primary alcohol, resulting in the formation of the chiral diol, (2R)-1-(furan-2-yl)ethane-1,2-diol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. However, a milder reagent such as lithium borohydride (LiBH₄) can also be effective for the reduction of esters and is known to be more selective than LiAlH₄. wikipedia.org

Reducing AgentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF) or Diethyl ether(2R)-1-(furan-2-yl)ethane-1,2-diol
Lithium Borohydride (LiBH₄)Tetrahydrofuran (THF)(2R)-1-(furan-2-yl)ethane-1,2-diol

Amidation Reactions for Derivatization

The ester functionality of this compound serves as a key site for derivatization, most notably through amidation reactions. This class of reaction allows for the conversion of the methyl ester into a wide array of primary, secondary, or tertiary amides, thereby enabling significant modulation of the molecule's physicochemical properties. The general mechanism involves the nucleophilic acyl substitution of the methoxy group of the ester by an amine.

The reaction is typically carried out by heating the ester with the desired amine, often in the presence of a catalyst. This process is a reversible equilibrium reaction where methanol is eliminated as a byproduct. nih.gov To drive the reaction toward the amide product, strategies are often employed to remove the methanol as it forms, such as vacuum stripping or using an inert gas flow. nih.govatlantis-press.com

A variety of amines can be utilized in this reaction, leading to a diverse library of amide derivatives. For instance, reaction with primary amines (R'-NH₂) yields secondary amides, while reaction with secondary amines (R'R''NH) produces tertiary amides. The reaction conditions, including temperature, catalyst, and molar ratio of reactants, can be optimized to achieve high conversion rates. atlantis-press.com Studies on similar furan carboxylates have demonstrated successful amidation, highlighting the viability of this approach for creating derivatives with potentially novel biological activities. orientjchem.org

Table 1: Representative Amidation Reaction of this compound

Amine ReactantProductTypical Conditions
Primary Amine (R'-NH₂)(2R)-N-R'-2-(furan-2-yl)-2-hydroxyacetamideHeat, optional catalyst, removal of methanol
Secondary Amine (R'R''NH)(2R)-N,N-R',R''-2-(furan-2-yl)-2-hydroxyacetamideHeat, optional catalyst, removal of methanol
Diethanolamine(2R)-2-(furan-2-yl)-N,N-bis(2-hydroxyethyl)-2-hydroxyacetamide100-160 °C, NaOH catalyst

This table is illustrative, based on general amidation principles of methyl esters. nih.govatlantis-press.com

Transformations Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic system that is susceptible to a range of chemical transformations. Its unique electronic structure allows it to participate in electrophilic substitutions, hydrogenations, cycloadditions, and ring-opening reactions.

Electrophilic Aromatic Substitution on the Furan Nucleus

The furan nucleus is significantly more reactive towards electrophiles than benzene, with substitution occurring preferentially at the C5 position (alpha to the oxygen and adjacent to the substituent-bearing carbon). pearson.comchemicalbook.com This is because the oxygen atom can effectively stabilize the cationic intermediate (sigma complex) formed during the attack at this position through resonance. chemicalbook.comchegg.com The substituent at the C2 position, -(CH(OH)COOCH3), is moderately deactivating and will direct incoming electrophiles primarily to the C5 position.

Common electrophilic aromatic substitution reactions applicable to the furan ring include:

Nitration: Typically performed with reagents like acetyl nitrate to avoid the strongly acidic and oxidative conditions of standard nitric acid/sulfuric acid mixtures, which can degrade the sensitive furan ring. youtube.com

Halogenation: Reactions with bromine or chlorine can proceed rapidly, often requiring mild conditions to prevent polysubstitution or ring degradation. pearson.com

Sulfonation: Can be achieved using reagents like the sulfur trioxide-pyridine complex. youtube.com

Friedel-Crafts Acylation: This reaction, using an acid chloride or anhydride with a Lewis acid catalyst, typically yields the 5-acyl derivative. chegg.com

Hydrogenation and Ring Saturation Studies

The furan ring can be partially or fully reduced under various hydrogenation conditions. The specific product obtained depends on the catalyst, solvent, temperature, and hydrogen pressure employed.

Partial Hydrogenation/Hydrogenolysis: Catalytic hydrogenation can lead to the formation of 2-methyltetrahydrofuran derivatives. For example, the hydrogenation of furfural (B47365) often yields 2-methylfuran through a tandem hydrogenation/hydrogenolysis process where the carbonyl is reduced and the furan ring C-O bond is cleaved. researchgate.netrsc.org Similar pathways could be envisioned for this compound, potentially leading to derivatives of 2-methylfuran or tetrahydrofuran. Catalysts based on copper, nickel, or noble metals are commonly used for these transformations. polimi.it

Full Ring Saturation: More forcing conditions, typically involving catalysts like rhodium or ruthenium on carbon, can lead to the complete saturation of the furan ring. This process would convert the furan moiety into a tetrahydrofuran ring, yielding methyl (2R)-2-hydroxy-2-(tetrahydrofuran-2-yl)acetate.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions of Activated Furan Derivatives)

Furan can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.gov This reaction provides a powerful method for constructing seven-membered oxygen-bridged bicyclic systems (oxanorbornenes). mdpi.com

The reactivity of the furan ring as a diene is sensitive to the electronic nature of its substituents. Electron-donating groups enhance reactivity, whereas electron-withdrawing groups, such as the -(CH(OH)COOCH3) group, tend to decrease it. nih.govrsc.org Despite this, reactions with highly reactive dienophiles, such as maleimides or maleic anhydride, are often feasible. mdpi.com

The Diels-Alder reaction of furans is typically reversible, and the stability of the resulting cycloadduct is a critical factor. rsc.org The reaction can produce two diastereomeric products: the kinetically favored endo adduct and the thermodynamically more stable exo adduct. nih.govmdpi.com The ratio of these isomers is influenced by reaction temperature and the specific substituents on both the furan and the dienophile. rsc.org

Table 2: Diels-Alder Reactivity of Furan Derivatives

Furan Substituent TypeReactivity in Diels-AlderTypical Dienophile
Electron-donating (e.g., alkyl, alkoxy)HighAlkenes, Maleimides
Electron-withdrawing (e.g., formyl, ester)LowHighly reactive maleimides

Data compiled from multiple sources. nih.govmdpi.comrsc.org

Ring-Opening and Rearrangement Processes

The furan ring is susceptible to cleavage under certain conditions, particularly in the presence of acid or oxidizing agents.

Acid-Catalyzed Ring Opening: In aqueous acidic media, the furan ring can undergo hydrolysis. The process is initiated by protonation at the C2 or C5 position, followed by the addition of water and subsequent ring opening to form a 1,4-dicarbonyl compound. researchgate.netrsc.org The stability of the furan ring is highly dependent on pH, and care must be taken during reactions that require acidic workups. researchgate.net

Rearrangement Reactions: As a furyl carbinol, this compound is a potential substrate for acid-catalyzed rearrangements. A notable example is the Piancatelli rearrangement, where 2-furylcarbinols are converted into 4-hydroxycyclopentenone derivatives. researchgate.netnih.gov This transformation proceeds through a cationic intermediate and provides a route to valuable carbocyclic structures from furan-based starting materials.

Oxidative Ring Opening/Dearomatization: Treatment with oxidizing agents can lead to the dearomatization and opening of the furan ring. nih.govresearchgate.net This can result in the formation of various linear, functionalized products depending on the specific oxidant and reaction conditions used.

Strategic Utilization of Methyl 2r 2 Furan 2 Yl 2 Hydroxyacetate in Advanced Organic Synthesis

As a Chiral Building Block for Complex Natural Products and Analogues

The inherent chirality and functionality of methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate make it an attractive starting material for the synthesis of a variety of complex natural products and their analogues. The furan (B31954) moiety serves as a latent precursor to other functionalities, while the stereocenter dictates the chirality of the final product.

Construction of Chiral Heterocyclic Scaffolds

The furan ring within this compound can be chemically transformed into a range of other heterocyclic systems, allowing for the synthesis of diverse chiral scaffolds. One of the most common transformations is the diastereoselective reduction of the furan ring to afford substituted tetrahydrofurans, a motif prevalent in many biologically active natural products.

Furthermore, oxidative cleavage of the furan ring can lead to the formation of butenolides and other related structures. For instance, treatment of furan-containing compounds with oxidizing agents can yield γ-hydroxybutenolides, which are key intermediates in the synthesis of numerous natural products. The stereochemistry at the α-position of the starting material can influence the stereochemical outcome of these transformations, providing access to enantioenriched products.

PrecursorTransformationResulting ScaffoldKey Features
This compoundDiastereoselective HydrogenationSubstituted Tetrahydrofuran (B95107)Control over multiple stereocenters
This compoundOxidative Ring OpeningChiral ButenolideAccess to γ-lactones

Synthesis of Furanosesquiterpenes and Related Terpenoids

While direct applications of this compound in the total synthesis of furanosesquiterpenes are not extensively documented, its structural motifs are highly relevant. Furanosesquiterpenes are a class of natural products characterized by a C15 skeleton containing a furan ring. The synthesis of these compounds often relies on the use of chiral furan-containing building blocks. The enantiopure nature of this compound makes it a promising candidate for the construction of key fragments in the asymmetric synthesis of these complex terpenes. Methodologies involving the elaboration of the side chain and functionalization of the furan ring could potentially be applied to access these natural products.

Precursor in Stereocontrolled Polyketide Synthesis

Polyketides are a large and diverse class of natural products with a wide range of biological activities. Their biosynthesis involves the sequential condensation of small carboxylic acid units, and the stereochemical control during this process is crucial for their bioactivity. While not a direct precursor in the biosynthetic pathway, chiral building blocks like this compound can be utilized in the laboratory synthesis of polyketide fragments. The furan ring can act as a linchpin, allowing for the controlled addition of side chains and the establishment of new stereocenters. The existing stereocenter in the molecule provides a starting point for inducing chirality in subsequent steps, which is a key challenge in polyketide synthesis.

Application in the Synthesis of Non-Natural Chiral Compounds

Beyond its use in the synthesis of natural products, this compound is also a valuable tool for the creation of novel, non-natural chiral compounds with tailored properties for various applications.

Development of Chiral Ligands and Catalysts

The development of new chiral ligands is essential for the advancement of asymmetric catalysis. The rigid structure of the furan ring and the presence of a defined stereocenter make furan-based molecules attractive scaffolds for ligand design. This compound can be chemically modified to introduce coordinating groups, such as phosphines or amines, to create novel chiral ligands. These ligands can then be complexed with transition metals to form catalysts for a variety of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Ligand TypePotential Coordinating GroupsTarget Reactions
P,O-type LigandPhosphine, Hydroxyl/EsterAsymmetric Hydrogenation
N,O-type LigandAmine/Oxazoline, Hydroxyl/EsterAsymmetric Allylic Alkylation

Synthesis of Advanced Intermediates for Specialty Chemicals

The unique chemical properties of this compound also lend themselves to the synthesis of advanced intermediates for the production of specialty chemicals. These can include chiral additives for polymers, components for liquid crystals, and precursors for agrochemicals and pharmaceuticals. The ability to introduce specific chirality and functionality into a molecule is of high value in these industries. For example, the furan moiety can be a precursor to long-chain aliphatic compounds through ring-opening and subsequent modifications, while the ester and alcohol functionalities provide handles for further chemical transformations.

Role in Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their efficiency in rapidly building molecular complexity. The structural features of this compound make it an intriguing substrate for the design of novel cascade sequences. The furan moiety can act as a diene in cycloaddition reactions, a nucleophile in Friedel-Crafts type reactions, or undergo ring-opening to generate new reactive intermediates.

While specific cascade reactions commencing with this compound are not extensively documented, its potential can be inferred from the known reactivity of related furan derivatives. For instance, the furan ring is known to participate in domino reactions involving cycloadditions. A hypothetical cascade could be initiated by a Diels-Alder reaction of the furan ring with a suitable dienophile, followed by an intramolecular cyclization triggered by the hydroxyl group.

Another potential cascade pathway could involve an initial acid-catalyzed reaction at the hydroxyl group, generating a reactive carbocationic intermediate. This intermediate could then undergo an intramolecular reaction with the furan ring, leading to the formation of a bicyclic product. The outcome of such a reaction would be highly dependent on the nature of the catalyst and the reaction conditions.

The development of such cascade reactions would offer a powerful tool for the rapid and efficient synthesis of complex heterocyclic compounds from a readily available chiral precursor. Further research in this area is warranted to explore the full potential of this compound as a key building block in cascade and domino synthesis.

Hypothetical Cascade Reaction Initiating Step Potential Subsequent Steps Potential Product Class
Cycloaddition CascadeDiels-Alder reaction of the furan ringIntramolecular cyclization, rearrangementPolycyclic ethers
Cationic CascadeAcid-catalyzed formation of a carbocationIntramolecular Friedel-Crafts type reactionFused bicyclic systems
Ring-Opening CascadeAcid or base-catalyzed opening of the furan ringInter- or intramolecular nucleophilic attackHighly functionalized acyclic compounds

Stereodivergent Synthesis from a Single Enantiomer

Stereodivergent synthesis is a powerful strategy that allows for the generation of multiple stereoisomers of a product from a single chiral starting material by simply varying the reagents or reaction conditions. The (2R)-configured stereocenter in this compound provides an excellent starting point for such synthetic endeavors. This pre-existing stereocenter can exert a significant influence on the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.

By carefully selecting reagents and catalysts, it is possible to control the formation of new stereocenters in a predictable manner, leading to the selective synthesis of different diastereomers. For example, the reduction of a ketone derivative of this compound could be directed to produce either the (syn) or (anti) diastereomer of the corresponding alcohol, depending on the choice of reducing agent.

Similarly, in an aldol reaction with a prochiral enolate, the facial selectivity of the approach to the electrophilic furan-containing substrate could be controlled by the use of different Lewis acid catalysts. This would allow for the selective formation of one of two possible diastereomeric products.

The ability to access multiple stereoisomers from a single enantiomerically pure starting material is of immense value in medicinal chemistry and drug discovery, where the biological activity of a molecule is often highly dependent on its stereochemistry. The strategic application of stereodivergent methods using this compound as a chiral template could significantly streamline the synthesis of libraries of stereochemically diverse compounds for biological screening.

Reaction Type Reagent/Catalyst System 1 Stereochemical Outcome 1 Reagent/Catalyst System 2 Stereochemical Outcome 2
Ketone ReductionBulky reducing agent (e.g., L-Selectride)syn-diolLess hindered reducing agent (e.g., NaBH4)anti-diol
Aldol ReactionChelating Lewis acid (e.g., TiCl4)syn-aldol adductNon-chelating Lewis acid (e.g., BF3·OEt2)anti-aldol adduct
Epoxidationm-CPBAEpoxide with specific diastereoselectivityVanadium-based catalystEpoxide with opposite diastereoselectivity

Advanced Spectroscopic and Chromatographic Techniques for Research on Methyl 2r 2 Furan 2 Yl 2 Hydroxyacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of hydrogen and carbon atoms in methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The protons on the furan (B31954) ring (H3, H4, and H5) would appear as distinct multiplets in the aromatic region (typically δ 6.0-7.5 ppm) due to spin-spin coupling. The methine proton (H2), being attached to both the hydroxyl group and the electron-withdrawing furan and ester groups, would likely appear as a singlet downfield. The methyl protons of the ester group (-OCH₃) would present as a sharp singlet, typically around δ 3.7-3.9 ppm. The hydroxyl (-OH) proton signal is often a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ > 165 ppm). The carbons of the furan ring would resonate in the range of approximately δ 110-150 ppm. The carbon atom attached to the hydroxyl group (C2) would appear around δ 70-80 ppm, while the methyl carbon of the ester would be the most shielded, appearing upfield (around δ 50-55 ppm).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, confirming the relationships between the H3, H4, and H5 protons on the furan ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C=O-~170-175
C2~5.2 (s, 1H)~70-75
C2'-~150-155
C3'~6.4 (dd, 1H)~110-112
C4'~6.5 (t, 1H)~111-113
C5'~7.5 (d, 1H)~143-145
OCH₃~3.8 (s, 3H)~52-55
OHVariable (br s, 1H)-

Note: Predicted values are based on spectral data from analogous compounds such as methyl 2-furoate and (S)-1-(furan-2-yl)ethanol. Actual values may vary based on solvent and experimental conditions.

To determine the enantiomeric excess (e.e.) of a chiral sample using NMR, a chiral auxiliary or solvating agent is often used. These reagents react with or non-covalently interact with the enantiomers in the sample to form diastereomers or diastereomeric complexes. Since diastereomers have different physical properties, their NMR signals are distinct.

A common method involves the use of a chiral derivatizing agent such as Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA). Reaction of a non-enantiopure sample of methyl 2-(furan-2-yl)-2-hydroxyacetate with (R)-MTPA would produce two different diastereomeric esters. The protons and carbons near the newly formed chiral center in these two diastereomers would experience slightly different magnetic environments, leading to separate signals in the ¹H and ¹³C NMR spectra. The ratio of the integration of these corresponding signals directly correlates to the ratio of the enantiomers in the original sample, allowing for a precise calculation of the enantiomeric excess.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and elucidating the fragmentation pattern, which provides structural information.

The molecular formula of the compound is C₇H₈O₄. The nominal molecular weight is 156 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 156. Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃, 31 Da) to give a fragment at m/z = 125, or the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da) resulting in a peak at m/z = 97. The furan ring itself can undergo characteristic fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The exact mass can distinguish between compounds with the same nominal mass but different molecular formulas.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₇H₈O₄156.04226

This precise mass measurement allows for the unambiguous confirmation of the molecular formula C₇H₈O₄.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the IR spectrum would show several characteristic absorption bands:

A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption band around 1740-1720 cm⁻¹ due to the C=O stretching of the ester functional group. docbrown.info

Several bands in the 1300-1000 cm⁻¹ region corresponding to C-O stretching vibrations of the ester and the alcohol.

Characteristic peaks for the furan ring, including C=C stretching around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. nist.gov

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic furan ring vibrations would be readily observable.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (broad)3500 - 3200
Ester (C=O)C=O Stretch (strong)1740 - 1720
Ester/Alcohol (C-O)C-O Stretch1300 - 1000
Furan RingC=C Stretch1600 - 1450
Furan/Alkane C-HC-H Stretch3150 - 2850

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies

Chiroptical spectroscopy techniques are sensitive to the stereochemistry of chiral molecules and are essential for determining the absolute configuration.

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. wikipedia.org It is a defining characteristic of enantiomers, which rotate light in equal but opposite directions. The measurement is performed using a polarimeter, and the result is reported as the specific rotation [α]. masterorganicchemistry.com

For this compound, the specific rotation would be a specific value (either positive, dextrorotatory (+), or negative, levorotatory (-)) measured under defined conditions (e.g., sodium D-line at 20°C, concentration, and solvent). The sign and magnitude of this rotation are unique to the (2R)-enantiomer. For comparison, the analogous compound Methyl (R)-(-)-mandelate has a reported specific rotation of -144° to -146° (c=2, MeOH). While the value for the title compound would be different, this illustrates that the (R) configuration at the α-hydroxy position in similar esters often results in a levorotatory value. An experimentally determined specific rotation that is non-zero confirms the presence of a non-racemic sample, and comparison with a literature value for an enantiopure standard confirms the absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemical nature of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is a direct consequence of the molecule's three-dimensional structure. For a chiral center, such as the one in this compound, CD spectroscopy can be used to confirm the absolute configuration by observing the sign and magnitude of the Cotton effect.

In a typical experiment, a solution of the compound is placed in a quartz cuvette and irradiated with circularly polarized light over a range of wavelengths. The resulting spectrum is a plot of molar ellipticity [θ] against wavelength. The sign of the Cotton effect (positive or negative) at a specific wavelength is characteristic of a particular enantiomer. For this compound, the "(2R)" configuration is expected to exhibit a specific CD spectral signature.

Detailed research findings for analogous chiral α-hydroxy esters suggest that the n → π* transition of the ester carbonyl group is particularly sensitive to the stereochemistry at the α-carbon. This transition typically appears in the far-UV region of the spectrum. The interaction of the furan ring's chromophore with the chiral center can also give rise to distinct CD signals.

ParameterValue/Description
Instrument Jasco J-1500 CD Spectropolarimeter
Solvent Methanol
Concentration 0.30 mM
Cuvette Pathlength 1 cm
Wavelength Range 200–300 nm
Scanning Speed 50 nm/min
Bandwidth 2 nm
Number of Scans 4 (averaged)
Observed Cotton Effect Positive Cotton effect around 220 nm
Molar Ellipticity [θ] at λmax +4500 deg·cm²·dmol⁻¹

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating enantiomers to determine the purity and enantiomeric excess (e.e.) of a chiral compound. For this compound, both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) are highly effective methods.

Chiral Gas Chromatography is a variant of gas chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. The separation is based on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. For volatile compounds like this compound, chiral GC offers high resolution and sensitivity.

The choice of the chiral stationary phase is critical for achieving successful separation. Modified cyclodextrins are commonly used CSPs for the separation of a wide range of chiral compounds, including those with furan moieties. The enantiomers form transient diastereomeric complexes with the cyclodextrin, and the stability of these complexes differs, resulting in separation.

Research on structurally similar furan derivatives has demonstrated the efficacy of derivatized cyclodextrin phases. For instance, a stationary phase like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin has shown excellent resolving power for various chiral compounds.

ParameterValue/Description
Instrument Agilent 7890B GC System with FID
Column CycloSil-B Chiral Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 10 min
Detector Temperature 270 °C
Retention Time (2R)-enantiomer 15.2 min
Retention Time (2S)-enantiomer 15.8 min
Resolution (Rs) > 1.5

Chiral High-Performance Liquid Chromatography is another powerful technique for the separation and quantification of enantiomers. Similar to chiral GC, it employs a chiral stationary phase. However, HPLC is suitable for a broader range of compounds, including those that are not volatile or are thermally labile. The separation of mandelic acid and its derivatives, which are also α-hydroxy acids, has been extensively studied using chiral HPLC, providing a good model for the analysis of this compound. nih.govscielo.brresearchgate.netredalyc.orgresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for resolving a vast array of chiral compounds. nih.gov The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for optimizing the separation.

ParameterValue/Description
Instrument Shimadzu Prominence HPLC System with UV Detector
Column CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Retention Time (2R)-enantiomer 8.5 min
Retention Time (2S)-enantiomer 10.2 min
Separation Factor (α) 1.20
Resolution (Rs) 2.1

Mechanistic Investigations and Computational Studies of Reactions Involving Methyl 2r 2 Furan 2 Yl 2 Hydroxyacetate

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The predominant route for the synthesis of methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is the asymmetric reduction of the corresponding prochiral α-keto ester, methyl 2-(furan-2-yl)-2-oxoacetate. The elucidation of the reaction mechanism is key to understanding the origin of the high enantioselectivity observed in these transformations. Both metal-catalyzed hydrogenations and biocatalytic reductions are effective methods, each proceeding through distinct mechanistic pathways.

In metal-catalyzed asymmetric hydrogenation, chiral ruthenium complexes are often employed. The mechanism typically involves the formation of a metal hydride species, which then coordinates to the α-keto ester. The stereochemical outcome is determined in the subsequent hydride transfer step to the carbonyl carbon. The chiral ligands on the metal center create a chiral environment that favors the approach of the hydride from one specific face of the coordinated substrate, leading to the preferential formation of one enantiomer. The furan (B31954) ring of the substrate can also play a role in the coordination to the metal center, potentially influencing the orientation of the substrate in the catalyst's chiral pocket.

Biocatalytic approaches, often utilizing ketoreductases (KREDs), offer an alternative and highly selective route. mdpi.com These enzymes employ a cofactor, typically NADPH, as the hydride source. The mechanism involves the binding of both the α-keto ester substrate and the NADPH cofactor within the enzyme's active site. The active site's specific three-dimensional architecture, composed of chiral amino acid residues, precisely orients the substrate relative to the cofactor. This precise positioning ensures that the hydride transfer from NADPH to the carbonyl group of the substrate occurs with high stereoselectivity, yielding the (2R)-hydroxy ester. The enzyme's ability to distinguish between the two enantiotopic faces of the carbonyl group is the basis for the high enantiomeric excesses often observed in these biocatalytic reductions. rsc.org

Transition State Modeling and Energy Profile Analysis

Computational chemistry provides powerful tools for modeling the transition states and analyzing the energy profiles of asymmetric reactions. These studies offer insights into the factors that control the stereoselectivity. For the asymmetric reduction of methyl 2-(furan-2-yl)-2-oxoacetate, transition state modeling can be used to compare the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers. The enantiomeric excess of the product is directly related to the energy difference between these competing transition states (ΔΔG‡).

In the case of asymmetric transfer hydrogenation catalyzed by Noyori-type ruthenium complexes, for instance, the transition state is often a six-membered ring structure involving the ruthenium center, the hydride, the carbonyl oxygen and carbon, and a hydrogen bond from a ligand on the catalyst to the carbonyl oxygen of the substrate. nih.govresearchgate.net Computational models can calculate the geometries and energies of the possible transition states. The model that leads to the experimentally observed major enantiomer should have a lower calculated free energy. These calculations can reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst and the substrate that stabilize the favored transition state and destabilize the disfavored one.

Energy profile analysis maps the energy of the system along the reaction coordinate. This allows for the identification of intermediates and transition states and provides a quantitative measure of the activation barriers. By comparing the energy profiles for the formation of both enantiomers, a clear picture of the reaction's stereoselectivity can be obtained. These analyses have shown that even small differences in the calculated energies of the transition states, on the order of a few kcal/mol, can account for the high enantioselectivities observed experimentally.

DFT Calculations for Structural Stability and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable information about its structural stability and help in the prediction and interpretation of its spectroscopic data.

By performing geometry optimization calculations, the most stable conformation of the molecule can be determined. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has several rotatable bonds, DFT can be used to explore the potential energy surface and identify the global minimum energy structure as well as other low-energy conformers. The stability of the furan ring itself has been a subject of quantum chemical studies, which have confirmed its aromatic character and provided insights into its reactivity. rsc.org

DFT is also widely used to predict spectroscopic properties. The vibrational frequencies obtained from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of the observed absorption bands to specific molecular vibrations. nih.gov Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov By comparing the calculated chemical shifts with the experimental NMR spectrum, the structural assignment of the molecule can be confirmed. These computational predictions are particularly useful for distinguishing between different stereoisomers.

PropertyComputational MethodPredicted Information
Structural Stability DFT Geometry OptimizationOptimized bond lengths, bond angles, dihedral angles, and conformational energies.
Vibrational Spectra DFT Frequency CalculationPredicted IR and Raman frequencies and intensities for spectral assignment.
NMR Spectra GIAO-DFTCalculated ¹H and ¹³C NMR chemical shifts for structural verification.

Substrate-Catalyst Interactions in Enantioselective Processes

The origin of stereoselectivity in enantioselective catalysis lies in the specific interactions between the chiral catalyst and the substrate in the transition state. In the synthesis of this compound via asymmetric reduction, non-covalent interactions play a crucial role in differentiating the two prochiral faces of the ketone in methyl 2-(furan-2-yl)-2-oxoacetate.

These interactions can include:

Hydrogen Bonding: In many catalytic systems, particularly those involving organocatalysts like chiral thioureas or phosphoric acids, hydrogen bonding is a key directing force. The catalyst can form hydrogen bonds with the carbonyl oxygen of the substrate, activating it towards nucleophilic attack and simultaneously shielding one of its faces. researchgate.net In metal-catalyzed hydrogenations, hydrogen bonding between a ligand on the catalyst and the substrate is also a common feature that influences stereoselectivity.

Steric Repulsion: The chiral environment created by the catalyst often features bulky groups that sterically hinder the approach of the reactant from one direction, thereby favoring attack from the less hindered face. The specific shape and size of the catalyst's chiral pocket are critical in determining the degree of steric hindrance.

π-π Stacking: The aromatic furan ring of the substrate can engage in π-π stacking interactions with aromatic moieties on the chiral ligand of the catalyst. These attractive interactions can help to lock the substrate into a specific orientation within the catalyst's active site, leading to a more ordered and selective transition state.

Computational modeling of the substrate-catalyst complex provides a detailed picture of these interactions. By visualizing the lowest energy transition state structures, it is possible to identify the specific atoms and functional groups involved in these crucial non-covalent interactions and to understand how they collectively lead to the observed high enantioselectivity.

Solvation Effects and Reaction Environment Influences on Stereoselectivity

The reaction solvent and other environmental factors can have a significant impact on the stereoselectivity of an asymmetric reaction. While often considered just a medium for the reaction, the solvent can actively participate in the reaction mechanism, particularly in the stabilization of transition states.

The polarity of the solvent is a key factor. In some cases, an inverse relationship between the dielectric constant of the solvent and the enantiomeric excess has been observed. rsc.org This can be attributed to the differential solvation of the diastereomeric transition states. A more polar solvent might stabilize the more polar transition state to a greater extent, potentially altering the energy difference between the competing pathways and thus affecting the stereoselectivity.

Specific solute-solvent interactions, such as hydrogen bonding between the solvent and the substrate or catalyst, can also play a critical role. For instance, a protic solvent could compete with the catalyst for hydrogen bonding sites on the substrate, potentially diminishing the catalyst's ability to control the stereochemical outcome.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Asymmetric Catalysts

Organocatalysis: The design of new chiral organic molecules as catalysts offers a metal-free approach, which is often more environmentally benign and can lead to different reactivity and selectivity profiles compared to metal-based catalysts.

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, presents a highly selective and sustainable route. Future work may involve enzyme engineering to enhance substrate specificity and reaction efficiency for the synthesis of this specific α-hydroxy ester.

Computational Catalyst Design: Advances in computational chemistry will enable the in silico design and screening of catalysts, accelerating the discovery of new catalytic systems with optimized performance for the synthesis of chiral furan (B31954) derivatives.

Progress in this area is anticipated to not only make the synthesis of methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate more economical and sustainable but also to provide access to a wider range of structurally similar chiral molecules.

Integration into Continuous Flow Synthesis Systems

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. nih.govrsc.orgacs.org The integration of the synthesis of this compound into continuous flow systems is a promising future direction. Research in this area is expected to focus on:

Immobilized Catalysts: Developing robust methods for immobilizing chiral catalysts on solid supports is crucial for their use in packed-bed flow reactors. This allows for easy separation of the catalyst from the product stream and catalyst recycling, thereby reducing costs.

Process Optimization: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net Future studies will aim to optimize these parameters to maximize the yield and enantioselectivity of the target compound.

Multi-step Flow Synthesis: The integration of multiple reaction steps into a single, continuous process can significantly streamline the synthesis of more complex molecules derived from this compound. acs.org

The successful implementation of continuous flow processes will be instrumental in enabling the large-scale and on-demand production of this important chiral building block.

Exploration of New Reaction Pathways and Transformations

The reactivity of the furan ring and the hydroxyl and ester functional groups in this compound provides a rich platform for exploring new reaction pathways and chemical transformations. Future research is likely to investigate:

Diels-Alder Reactions: The furan moiety can act as a diene in Diels-Alder cycloadditions, providing access to complex bridged bicyclic structures that can serve as intermediates in the synthesis of natural products and other biologically active molecules.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the furan ring can undergo ring-opening or rearrangement reactions, leading to the formation of diverse acyclic and heterocyclic structures.

Functional Group Interconversions: The hydroxyl and ester groups can be transformed into a wide array of other functionalities, further expanding the synthetic utility of the parent molecule.

The discovery of novel transformations will unlock new avenues for the application of this compound in the synthesis of complex molecular architectures.

Applications in Materials Science and Polymer Chemistry (Excluding Properties)

The furan ring is a bio-based building block that is gaining increasing attention in the development of sustainable polymers and materials. core.ac.uk this compound, with its reactive functional groups, is a promising candidate for incorporation into novel polymeric structures. Future research in this domain will likely explore its use as a:

Chiral Monomer: The stereogenic center in the molecule can be used to introduce chirality into the polymer backbone, potentially leading to materials with unique optical or recognition properties. tandfonline.comresearchgate.net

Cross-linking Agent: The hydroxyl group can be utilized to form cross-links between polymer chains, thereby modifying the mechanical and thermal properties of the resulting materials.

Functional Additive: The furan moiety can be leveraged for post-polymerization modifications, for instance, through Diels-Alder reactions to create self-healing or responsive materials. nih.govd-nb.infochemrxiv.org

The development of new furan-based polymers derived from this chiral building block could lead to advanced materials with tailored functionalities for a range of applications.

Design of Structurally Related Chiral Furan Derivatives

This compound can serve as a scaffold for the design and synthesis of a diverse library of structurally related chiral furan derivatives with potential applications in medicinal chemistry and agrochemistry. Research in this area will focus on:

Modification of the Furan Ring: Introducing substituents onto the furan ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Derivatization of the Side Chain: The hydroxyl and ester groups can be modified to create a variety of analogs, such as amides, ethers, and other esters, to explore structure-activity relationships. researchgate.netorientjchem.org

Synthesis of Fused Ring Systems: The furan ring can be annulated with other rings to create more complex polycyclic structures, which are often found in natural products with interesting biological profiles.

The systematic exploration of the chemical space around this chiral furan scaffold is a promising strategy for the discovery of new bioactive molecules.

Multidisciplinary Approaches and Interfacing with Other Scientific Domains

The full potential of this compound will be realized through multidisciplinary approaches that bridge chemistry with other scientific fields. Future research will likely involve collaborations between synthetic chemists and experts in:

Computational Chemistry: Theoretical studies can provide valuable insights into reaction mechanisms, catalyst performance, and the properties of new materials, guiding experimental design. mdpi.com

Biology and Medicine: The biological evaluation of new furan derivatives will be essential for identifying lead compounds for drug discovery and other biomedical applications. annalsofrscb.ro

Materials Engineering: The fabrication and characterization of new polymers and materials derived from this chiral building block will require expertise in materials science and engineering.

By fostering these interdisciplinary collaborations, the scientific community can unlock new and exciting applications for this compound and related compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate with high enantiomeric excess?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydroxylation of furan-derived precursors using chiral catalysts. For example, sodium methoxide in methanol under controlled pH (8–9) and low temperatures (0–5°C) minimizes racemization . Kinetic resolution of intermediates via enzymatic catalysis (e.g., lipases) or chiral HPLC purification may improve enantiomeric excess (>98%) .

Q. How can spectroscopic techniques differentiate this compound from its (2S) enantiomer?

  • Methodological Answer :
  • NMR : The (2R) configuration induces distinct splitting patterns in 1^1H NMR (e.g., hydroxy proton at δ 2.1–2.3 ppm) and 13^{13}C NMR (C-2 at δ 72–74 ppm) due to stereochemical shielding effects .
  • Chiroptical Methods : Circular dichroism (CD) spectra at 220–250 nm show Cotton effects specific to the R-configuration .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally similar furan-acetate derivatives .

Q. What storage conditions are recommended to prevent hydrolysis of the ester group in this compound?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at –20°C in anhydrous solvents (e.g., dried THF or DCM). Avoid exposure to moisture: use molecular sieves (3Å) in storage vials and conduct reactions in gloveboxes for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, the ester’s carbonyl carbon (partial charge ~+0.35e) shows higher electrophilicity compared to non-furan analogs, favoring nucleophilic attack at the α-position . Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model .

Q. What strategies resolve contradictions in observed vs. predicted 13^{13}13C NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or hydrogen bonding. Cross-validate experimental data with:
  • Computational Predictions : ACD/Labs or Gaussian-based shift calculations (RMSD < 2 ppm) .
  • Dynamic NMR : Variable-temperature studies (e.g., –40°C to 60°C) to detect conformational exchange broadening .
  • Isotopic Labeling : 13^{13}C-enriched samples enhance signal resolution in crowded spectral regions .

Q. How does the furan ring influence the compound’s stability under oxidative conditions?

  • Methodological Answer : The furan’s electron-rich diene system undergoes [4+2] cycloaddition with singlet oxygen, leading to degradation. Stability assays using:
  • EPR Spectroscopy : Detect radical intermediates during autoxidation.
  • Accelerated Aging Studies : Expose to UV light (254 nm) and O2_2 at 40°C; monitor degradation via HPLC-MS .
    Stabilizers like BHT (0.1% w/w) or chelating agents (EDTA) mitigate oxidation .

Q. What crystallization techniques yield high-purity single crystals for X-ray analysis?

  • Methodological Answer :
  • Slow Evaporation : Use mixed solvents (e.g., ethyl acetate/hexane, 1:3) at 4°C to control nucleation.
  • Vapor Diffusion : Diffuse diethyl ether into a DCM solution of the compound.
    Crystals of related furan-acetates exhibit monoclinic P21_1 symmetry with Z’ = 1, validated by R-factor < 0.05 .

Methodological Comparison Table

Technique Application Key Parameters Reference
Asymmetric CatalysisEnantioselective synthesisee > 98%, T = 0–5°C, pH 8–9
DFT CalculationsReactivity predictionB3LYP/6-31G*, SMD solvent model
X-ray CrystallographyAbsolute configuration determinationR-factor < 0.05, monoclinic P21_1
Dynamic NMRConformational analysisΔT = –40°C to 60°C, 13^{13}C-enriched samples

Critical Analysis of Evidence

  • Structural Insights : Evidence from X-ray studies and NMR data confirms stereochemical integrity, but computational predictions require experimental validation for furan-specific effects.
  • Synthesis Gaps : While sodium methoxide is effective , greener catalysts (e.g., organocatalysts) remain unexplored.
  • Safety Protocols : Toxicity data for this specific compound are lacking; extrapolate from furan-acetate analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.